molecular formula C9H12N2O2 B1269005 2-(2-Methylphenoxy)acetohydrazide CAS No. 36304-37-7

2-(2-Methylphenoxy)acetohydrazide

Cat. No.: B1269005
CAS No.: 36304-37-7
M. Wt: 180.2 g/mol
InChI Key: ZCKNJFQLMUSOAJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)acetohydrazide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetohydrazide, featuring a 2-methylphenoxy group attached to the acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylphenoxy)acetohydrazide can be synthesized through a multi-step process. One common method involves the reaction of o-cresol with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dry acetone. The resulting ester is then treated with hydrazine hydrate to yield the desired acetohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides.

Scientific Research Applications

2-(2-Methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)acetohydrazide
  • 2-(4-Methylphenoxy)acetohydrazide

Comparison

Compared to its analogs, 2-(2-Methylphenoxy)acetohydrazide exhibits unique properties due to the presence of the 2-methylphenoxy group.

Biological Activity

2-(2-Methylphenoxy)acetohydrazide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its applications as a β-glucuronidase inhibitor, as well as its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a phenoxy ring attached to an acetohydrazide backbone. Its structure can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Key Functional Groups : Phenoxy group, hydrazide functional group.

β-Glucuronidase Inhibition

Research indicates that this compound acts as a β-glucuronidase inhibitor , which may disrupt various biological pathways related to drug metabolism and excretion. This inhibition is significant because β-glucuronidase plays a role in the detoxification processes in the liver and intestines. The compound was shown to have better inhibition activity compared to the standard inhibitor D-saccharic acid-1,4-lactone (IC50_{50} = 48.4 ± 1.25 µM) .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal properties . Preliminary studies suggest that it exhibits activity against various bacterial strains and fungi, although specific MIC (Minimum Inhibitory Concentration) values need further exploration for comprehensive understanding.

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent . It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives of the compound have shown significant activity against HepG2 hepatocellular carcinoma cells with IC50_{50} values indicating potent efficacy .

Table of Biological Activities

Activity TypeObservationsReference
β-Glucuronidase InhibitionIC50_{50} = 48.4 ± 1.25 µM
AntibacterialActive against various strains (specifics needed)
AntifungalExhibits antifungal properties (details pending)
AnticancerSignificant activity against HepG2 (IC50_{50} values pending)

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to bind to specific enzymes and disrupt their functions. As a β-glucuronidase inhibitor, it competes with natural substrates for binding sites on the enzyme, effectively reducing its activity and altering metabolic pathways.

Synthesis and Derivative Studies

The synthesis of this compound typically involves reactions that yield various derivatives with enhanced biological activities. For example, compounds synthesized from this precursor have been shown to possess improved antimicrobial properties when modified with different substituents on the phenolic ring .

Properties

IUPAC Name

2-(2-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKNJFQLMUSOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351138
Record name 2-(2-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36304-37-7
Record name 2-(2-methylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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